

How to prepare Remodelin hydrobromide for oral administration in mice

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Compound of Interest

Compound Name: Remodelin hydrobromide

Cat. No.: B2657546

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Technical Support Center: Remodelin Hydrobromide Administration

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation of **Remodelin hydrobromide** for oral administration in mice.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving **Remodelin hydrobromide**?

A1: **Remodelin hydrobromide** is readily soluble in dimethyl sulfoxide (DMSO).^{[1][2][3][4][5]} It is practically insoluble in water.^{[2][4][5]} For in vitro studies, stock solutions are typically prepared in DMSO.^[3]

Q2: How should **Remodelin hydrobromide** powder and stock solutions be stored?

A2: Proper storage is crucial to maintain the stability of the compound. The solid powder is stable for up to 3 years when stored at -20°C.^{[3][6]} DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.^{[4][7]} For short-term storage of up to a week, aliquots can be kept at 4°C.^[3] The compound should also be protected from light.^[1]

Q3: Is **Remodelin hydrobromide** orally active in mice?

A3: Yes, **Remodelin hydrobromide** is orally active in mice and has been used in various mouse models.[4][8] Studies have shown its efficacy when administered via oral gavage (p.o.).[4][8]

Q4: What are the appropriate vehicles for oral administration of **Remodelin hydrobromide** in mice?

A4: Due to its poor water solubility, **Remodelin hydrobromide** needs to be formulated in a suitable vehicle for oral administration. Common vehicles include:

- A suspension in carboxymethyl cellulose sodium (CMC-Na).[5][6]
- A solution containing DMSO, PEG300, Tween 80, and water.[2]
- A solution of DMSO in corn oil.[2]

Q5: What is the mechanism of action of **Remodelin hydrobromide**?

A5: **Remodelin hydrobromide** is a potent and selective inhibitor of N-acetyltransferase 10 (NAT10).[1][2][4][5] By inhibiting NAT10, it can modulate various cellular processes, including slowing DNA replication and suppressing the growth of cancer cells.[4][9]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |
|---|---|--|
| Precipitation of Remodelin hydrobromide during formulation. | The compound has low aqueous solubility. | Ensure the concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility when mixed with aqueous components. Prepare the formulation immediately before use. Gentle warming and sonication may aid dissolution in the initial solvent. [2] [3] |
| Difficulty in creating a homogenous suspension. | Inadequate mixing or inappropriate vehicle concentration. | For CMC-Na suspensions, ensure the CMC-Na is fully dissolved in water before adding the compound. Use a vortex mixer or sonicator to ensure even distribution of the compound. [5] [6] |
| Inconsistent results in animal studies. | Improper storage leading to degradation, or inaccurate dosing due to inhomogeneous formulation. | Always use freshly prepared formulations. [2] Store stock solutions in aliquots at the recommended temperature to avoid degradation from freeze-thaw cycles. [4] Ensure the formulation is well-mixed before each administration. |
| Toxicity or adverse effects in mice. | The vehicle or the compound concentration may be too high. | Run a vehicle-only control group to assess any toxicity from the formulation itself. If toxicity is observed, consider reducing the concentration of DMSO or other organic solvents in the final formulation. The final concentration of DMSO in cell |

experiments should not
exceed 0.1%.[\[3\]](#)

Data Summary Tables

Table 1: Solubility of **Remodelin Hydrobromide**

| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | ≥ 40 mg/mL (110.11 mM) [3] | Can be increased with warming and sonication. [2] [3] |
| 50 mg/mL (137.63 mM) [2] | Use fresh, non-hygroscopic DMSO. | |
| 72 mg/mL (198.19 mM) [5] | | |
| 180 mg/mL (495.48 mM) [2] | Achieved with warming to 50°C and ultrasonication. | |
| Ethanol | 15 mg/mL (41.29 mM) [5] | |
| Water | Insoluble (< 0.1 mg/mL) [2] [4] [5] | |

Table 2: Storage and Stability of **Remodelin Hydrobromide**

| Form | Storage Temperature | Duration |
|------------------------|----------------------------|---|
| Powder | -20°C | 3 years [3] [6] |
| Stock Solution in DMSO | -80°C | 1-2 years [3] [4] |
| -20°C | 1 year [4] | |
| 4°C | 1 week [3] | |

Experimental Protocols

Protocol 1: Preparation of **Remodelin Hydrobromide** in a PEG300/Tween 80 Formulation

This protocol is adapted from a method for preparing a clear solution for oral administration.^[2]

- Prepare a stock solution: Dissolve **Remodelin hydrobromide** in fresh DMSO to create a concentrated stock solution (e.g., 40 mg/mL).
- Mix with PEG300: In a sterile tube, add the required volume of the DMSO stock solution to PEG300. For example, to prepare 1 mL of a 4 mg/mL final solution, add 100 μ L of the 40 mg/mL DMSO stock to 400 μ L of PEG300. Mix thoroughly until the solution is clear.
- Add Tween 80: To the DMSO/PEG300 mixture, add Tween 80. Continuing the example, add 50 μ L of Tween 80 and mix until the solution is clear.
- Add ddH₂O: Add double-distilled water (ddH₂O) to reach the final volume. In this example, add 450 μ L of ddH₂O.
- Final Formulation: The final formulation will consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% ddH₂O. This solution should be used immediately.

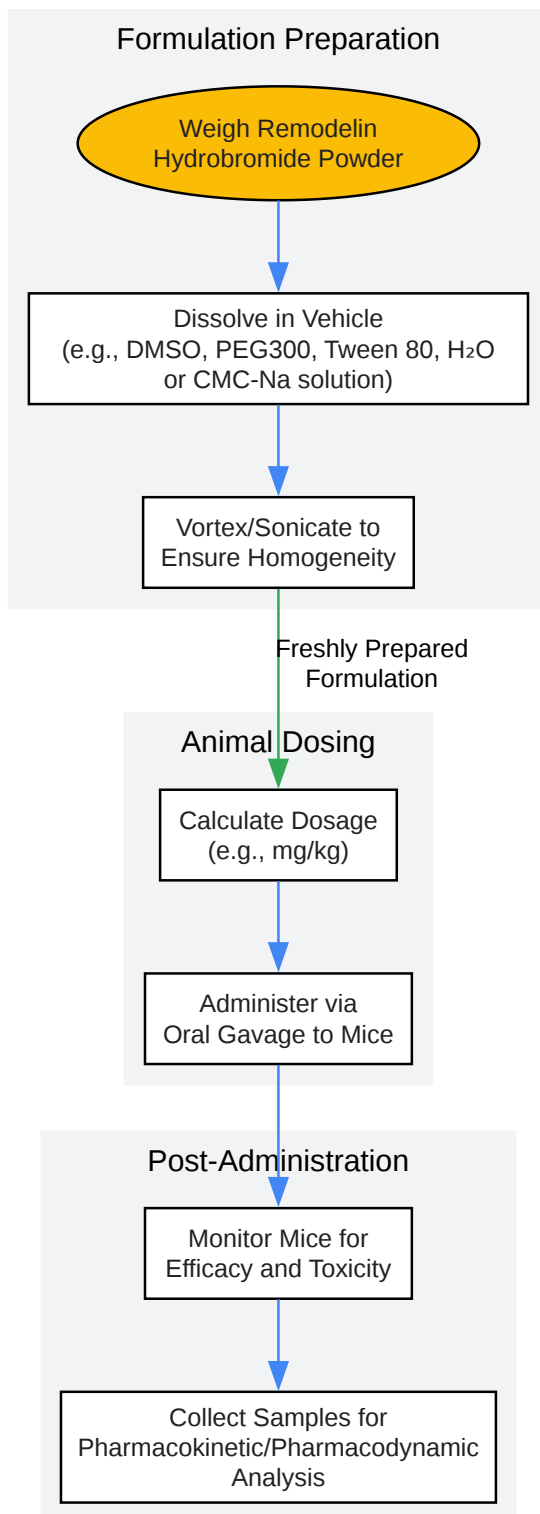
Protocol 2: Preparation of **Remodelin Hydrobromide** as a CMC-Na Suspension

This protocol is suitable for creating a homogenous suspension for oral gavage.^{[5][6]}

- Prepare CMC-Na solution: Prepare a solution of carboxymethyl cellulose sodium (e.g., 0.5% w/v) in sterile water.
- Weigh the compound: Weigh the required amount of **Remodelin hydrobromide** powder.
- Create the suspension: Add the powder to the CMC-Na solution. For example, to prepare a 5 mg/mL suspension, add 5 mg of the compound to 1 mL of the CMC-Na solution.
- Homogenize: Mix thoroughly using a vortex mixer or sonicator until a homogenous suspension is achieved. This suspension should be prepared fresh before each use.

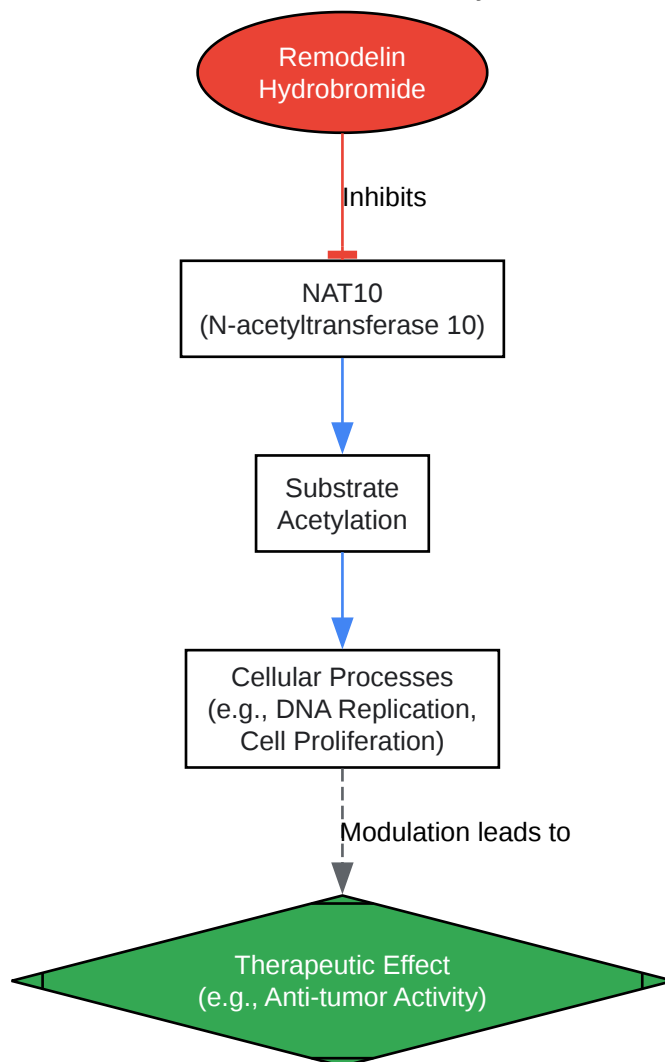
Visualizations

Experimental Workflow: Oral Administration of Remodelin Hydrobromide

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Caption: Workflow for the preparation and oral administration of **Remodelin hydrobromide** in mice.

Simplified Mechanism of Remodelin Hydrobromide Action



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Caption: The inhibitory action of **Remodelin hydrobromide** on the NAT10 signaling pathway.

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